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Introduction

Citronellyl hexanoate (CAS: 10580-25-3), also known as citronellyl caproate, is a
monoterpenoid and fatty alcohol ester recognized for its significant role as a flavor and
fragrance agent.[1][2] Structurally, it is the ester formed from the reaction of citronellol and
hexanoic acid.[3] Its pleasant aromatic properties make it a valuable compound in the food,
cosmetic, and pharmaceutical industries. From a research perspective, its distinct sensory
profile and predictable chemical behavior in reactions like esterification and hydrolysis make it
an important model compound for studying olfactory perception, receptor interactions, and
structure-activity relationships.[3] This guide provides a comprehensive overview of the sensory
characteristics of Citronellyl hexanoate, its underlying biological perception, and the
experimental methodologies used for its evaluation.

Physicochemical and Organoleptic Properties

Citronellyl hexanoate is a colorless liquid with specific physical properties that influence its
volatility and perception.[4] Its primary sensory characteristics are a complex floral and fruity
aroma and a corresponding floral taste.

Data Summary
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The following tables summarize the key physicochemical and organoleptic properties of
Citronellyl hexanoate.

Table 1: Physicochemical Properties of Citronellyl Hexanoate

Property Value Reference
Molecular Formula C16H3002 [4115]
Molecular Weight 254.41 g/mol [5]
Appearance Colorless clear liquid (est.) [4]

Boiling Point 240.00 °C @ 760.00 mm Hg [11[415]
Specific Gravity E)C.:87100 to 0.87600 @ 25.00 (104]
Refractive Index 3.C44900 to 1.45000 @ 20.00 (1]

Flash Point 203.00 °F (95.00 °C) TCC [11[4]

N Soluble in alcohol; Water:
Solubility . [11[4]
0.05984 mg/L @ 25°C (est.)

0.000190 mmHg @ 25.00 °C
Vapor Pressure [4]
(est.)

logP (o/w) 6.243 (est.) [4]

Table 2: Organoleptic (Sensory) Profile of Citronellyl Hexanoate
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Sensory Aspect Descriptors Reference

Odor Type Floral, Fruity, Rose [1114]

Described at 100%
Odor Description concentration as a "fine rose, [1][4]

fruity, floral" scent.

Flavor Type Floral [1114]

Taste Description Floral [1]

Geranium, Nigritella nigra,
Natural Occurrence Passiflora species (up to 0.1 [4]

mg/kg)

Quantitative Sensory Data

Specific odor and taste detection thresholds for Citronellyl hexanoate are not widely available
in the cited literature. The detection threshold is the minimum concentration of a substance that
can be perceived by the human senses.[6] However, data for structurally related compounds
can provide valuable context. For example, the odor threshold for Citronellyl propanoate, a
similar ester, has been reported as 1.8 pg/L.[7] The parent acid, n-Hexanoic acid, has a
reported odor detection threshold of 0.00060 ppm.[8] A toxicological "Threshold of Concern”
has been established for Citronellyl hexanoate at 1800 u g/person/day , though this relates to
safety rather than sensory perception.[1]

Experimental Methodologies for Sensory Analysis

The characterization of flavor and fragrance compounds relies on a combination of
instrumental analysis and human sensory evaluation.

Gas Chromatography-Olfactometry (GC-O)

GC-O is a cornerstone technique for identifying which volatile compounds in a mixture are
responsible for its aroma. The method couples a gas chromatograph, which separates the
volatile compounds, with a human assessor (acting as a highly sensitive detector) to describe
the odor of each compound as it elutes from the column.
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Detailed Protocol for GC-O Analysis:

Sample Preparation: A sample containing Citronellyl hexanoate is dissolved in an
appropriate solvent. For complex matrices, a volatile extraction method such as headspace
solid-phase microextraction (HS-SPME) may be employed to isolate the odor-active
compounds.

Injection: A precise volume of the prepared sample is injected into the GC inlet, where it is
vaporized.

Chromatographic Separation: The vaporized compounds travel through a capillary column
(e.g., a non-polar DB-5 or a polar WAX column) where they are separated based on their
boiling points and chemical properties.

Column Effluent Splitting: At the end of the column, the effluent is split. Typically, 50% is
directed to a standard chemical detector like a Mass Spectrometer (MS) or Flame lonization
Detector (FID) for compound identification and quantification, while the other 50% is directed
to an olfactometry port.

Olfactory Detection: The effluent directed to the olfactometry port is mixed with humidified air
to prevent nasal passage dehydration. A trained sensory panelist sniffs the port and records
the time, duration, intensity, and description of any detected odors.

Data Analysis: The olfactogram (a plot of odor intensity/detection versus time) is aligned with
the chromatogram from the chemical detector. This allows for the direct correlation of a
specific chemical peak with a perceived odor, confirming the sensory contribution of
compounds like Citronellyl hexanoate.
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Caption: A typical experimental workflow for Gas Chromatography-Olfactometry (GC-O).
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Sensory Panel Evaluation

To obtain quantitative data like detection thresholds, trained human sensory panels are
essential. These panels follow rigorous, standardized protocols to ensure data is repeatable
and statistically valid.

Detailed Protocol for Determining Detection Threshold (e.g., Triangle Test Method):

o Panelist Selection & Training: Panelists are screened for sensory acuity and trained to
identify and describe the specific aroma/taste of Citronellyl hexanoate.

o Sample Preparation: A stock solution of Citronellyl hexanoate is prepared in a neutral
medium (e.g., deodorized water for taste, mineral oil for odor). A series of dilutions are
created, typically in half-log steps, spanning a range from sub-threshold to easily detectable
concentrations.

o Test Protocol (Forced-Choice Triangle Test):

o Panelists are presented with three samples (two are identical blanks, one contains the
diluted odorant).

o The order of presentation is randomized for each panelist and each concentration level.
o Panelists are asked to identify the "odd" or different sample.

e Data Collection: The number of correct identifications is recorded for each concentration
level across all panelists.

 Statistical Analysis: The results are analyzed to determine the concentration at which the
number of correct identifications is statistically significant (typically p < 0.05) above the
probability of guessing (which is 1/3 for a triangle test). This concentration is defined as the
detection threshold for the panel.
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Caption: Workflow for determining a sensory detection threshold using a sensory panel.

Biological Perception and Signaling Pathways

The perception of Citronellyl hexanoate begins with its interaction with specific protein

receptors in the nose and on the tongue.

© 2025 BenchChem. All rights reserved.

7/13 Tech Support


https://www.benchchem.com/product/b080941?utm_src=pdf-body-img
https://www.benchchem.com/product/b080941?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b080941?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

Olfactory Signaling

The "floral, fruity, rose" aroma of Citronellyl hexanoate is detected by olfactory receptors
(ORs), which are G-protein coupled receptors (GPCRS) located on the cilia of olfactory sensory
neurons in the nasal epithelium. While the specific ORs that bind to Citronellyl hexanoate
have not been fully de-orphaned, the general signaling cascade is well-understood. For
instance, the structurally related monoterpene, (-)-citronellal, has been shown to activate the
human olfactory receptor OR1A2.[9]

Simplified Olfactory Signaling Cascade:

Binding: Citronellyl hexanoate binds to a specific Olfactory Receptor (OR).

o G-Protein Activation: This binding causes a conformational change in the OR, activating the
associated olfactory-specific G-protein (Ga-olf).

e Second Messenger Production: Ga-olf activates adenylyl cyclase, which converts ATP into
cyclic AMP (cAMP), a second messenger.

o Channel Opening: cAMP binds to and opens cyclic nucleotide-gated (CNG) ion channels.

o Depolarization: The opening of CNG channels allows an influx of cations (Na* and Caz*),
depolarizing the neuron and generating an action potential.

 Signal Transmission: The action potential is transmitted along the axon to the olfactory bulb
in the brain, where the signal is processed, leading to the perception of smell.
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Caption: Simplified signal transduction pathway for olfactory perception.
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Gustatory Perception

The "floral" taste of Citronellyl hexanoate is less well-defined. The perception of flavor is a
complex interplay between taste (gustation) and smell (olfaction), with the retronasal passage
of aroma being a major contributor. The hexanoate moiety itself may interact with gustatory
receptors responsible for detecting fatty acids or other complex tastes. Studies in model
organisms have shown that hexanoic acid can trigger both sweet-sensing and bitter-sensing
gustatory receptor neurons in a dose-dependent manner, though this is for the free acid, not
the ester.[10] The precise gustatory receptors for esters like Citronellyl hexanoate in humans
are an active area of research.

Structure-Activity Relationships

The sensory properties of an ester are determined by its constituent alcohol and carboxylic
acid. In Citronellyl hexanoate, the citronellol moiety provides the characteristic rosy, citrus,
and floral base notes, while the hexanoate (caproate) chain adds fruity and waxy nuances.

Altering the length of the ester chain directly modifies the perceived aroma.

o Shorter Chain (e.g., Citronellyl Acetate): Tends to be fresher, more fruity (pear, apple), and
less waxy.

e Longer Chain (e.g., Citronellyl Hexanoate): Develops deeper floral, rose, and slightly waxy
notes.

This relationship demonstrates that specific functional groups and molecular size are key
determinants of how a molecule interacts with olfactory receptors to produce a unique sensory
experience.
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Caption: Logical relationship between chemical structure and sensory properties.

Conclusion

Citronellyl hexanoate is a well-characterized aroma chemical with a desirable fine rose, fruity,
and floral sensory profile. Its perception is governed by complex interactions with olfactory
receptors, initiating a well-understood signal transduction cascade. While precise quantitative
sensory thresholds are not readily available, its qualitative properties are consistently reported.
The methodologies of GC-O and trained sensory panels provide the essential tools for its
analysis and characterization. Understanding the relationship between its chemical structure
and its sensory impact allows for its effective application in flavor and fragrance creation and
provides a valuable molecular probe for ongoing research into the mechanisms of
chemosensation.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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